molecular formula C17H23N3O2S B267515 N-[4-(1-azepanylcarbonyl)phenyl]-N'-propionylthiourea

N-[4-(1-azepanylcarbonyl)phenyl]-N'-propionylthiourea

Cat. No. B267515
M. Wt: 333.5 g/mol
InChI Key: SLDCDSIMQSUVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-azepanylcarbonyl)phenyl]-N'-propionylthiourea is a synthetic compound with potential therapeutic applications. It is a member of the thiourea family of compounds and has been studied extensively for its biological properties.

Scientific Research Applications

N-[4-(1-azepanylcarbonyl)phenyl]-N'-propionylthiourea has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-N'-propionylthiourea is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It may also act by modulating the activity of various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-N'-propionylthiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1-azepanylcarbonyl)phenyl]-N'-propionylthiourea in lab experiments is its relatively low toxicity. It has also been shown to be stable under various experimental conditions. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-N'-propionylthiourea. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential use in combination with other compounds for the treatment of cancer. Further studies are also needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways.

Synthesis Methods

The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-N'-propionylthiourea involves the reaction of 1-azepanecarbonyl chloride with 4-aminobenzoylthiourea in the presence of triethylamine and propionic anhydride. The resulting compound is then purified using column chromatography. This method has been optimized to produce high yields of pure compound.

properties

Product Name

N-[4-(1-azepanylcarbonyl)phenyl]-N'-propionylthiourea

Molecular Formula

C17H23N3O2S

Molecular Weight

333.5 g/mol

IUPAC Name

N-[[4-(azepane-1-carbonyl)phenyl]carbamothioyl]propanamide

InChI

InChI=1S/C17H23N3O2S/c1-2-15(21)19-17(23)18-14-9-7-13(8-10-14)16(22)20-11-5-3-4-6-12-20/h7-10H,2-6,11-12H2,1H3,(H2,18,19,21,23)

InChI Key

SLDCDSIMQSUVKL-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCCCC2

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCCCC2

Origin of Product

United States

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